4-DCzTRZ

Description

Significance of Organic Light-Emitting Diodes (OLEDs) in Advanced Display and Lighting Technologies

Organic Light-Emitting Diodes (OLEDs) represent a transformative technology in the realms of advanced displays and solid-state lighting. Their significance stems from a unique combination of desirable characteristics that overcome many limitations of conventional technologies like liquid crystal displays (LCDs) and traditional incandescent or fluorescent lighting. OLEDs are self-illuminating, meaning each pixel produces its own light, which eliminates the need for a backlight unit. This fundamental difference leads to several key advantages, including higher contrast ratios with deep, true blacks, faster response times for smooth motion rendering, and wider viewing angles without significant color or brightness degradation.

Furthermore, the organic nature of the materials used in OLEDs allows for their deposition on flexible and even transparent substrates, paving the way for revolutionary form factors such as rollable displays, foldable smartphones, and transparent screens. In the context of lighting, OLEDs offer the potential for large-area, diffuse light sources that are thin, lightweight, and can be integrated into various surfaces, offering new paradigms in architectural and ambient lighting design. The continuous development of new organic emitter materials is crucial for enhancing the efficiency, color purity, and operational lifetime of OLED devices, further solidifying their role in the future of display and lighting technologies.

Evolution of Light-Emitting Mechanisms in Organic Materials: From Fluorescence and Phosphorescence to Thermally Activated Delayed Fluorescence

The internal quantum efficiency (IQE) of an OLED, which is the ratio of generated photons to injected charge carriers, is fundamentally governed by the spin statistics of exciton (B1674681) formation. Upon electrical excitation, both singlet (S1) and triplet (T1) excitons are created in a 1:3 ratio. The evolution of light-emitting mechanisms in organic materials is a story of progressively more efficient harvesting of these excitons.

First-Generation (Fluorescence): Early OLEDs utilized fluorescent emitters, which can only harvest the 25% of singlet excitons for light emission through a rapid process. The remaining 75% of triplet excitons are non-radiative and their energy is wasted as heat, limiting the maximum theoretical IQE to 25%.

Second-Generation (Phosphorescence): A major breakthrough came with the development of phosphorescent emitters, which incorporate heavy metal atoms (e.g., iridium, platinum). These heavy atoms facilitate strong spin-orbit coupling, which enables an efficient intersystem crossing (ISC) from the singlet to the triplet state and, more importantly, allows for the radiative decay of triplet excitons (phosphorescence). This mechanism allows for the harvesting of both singlet and triplet excitons, pushing the theoretical IQE to 100%. However, the reliance on rare and expensive metals like iridium, particularly for stable blue emitters, remains a significant challenge.

Third-Generation (Thermally Activated Delayed Fluorescence - TADF): Thermally Activated Delayed Fluorescence (TADF) has emerged as a highly promising third-generation technology that can achieve up to 100% IQE without the need for heavy metals. nih.gov TADF materials are designed to have a very small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST). nih.gov This small energy gap allows the non-emissive triplet excitons to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (rISC), which is facilitated by thermal energy from the surrounding environment. nih.govnih.gov These newly formed singlet excitons can then emit light through fluorescence, a process known as delayed fluorescence. This mechanism effectively harvests the 75% of triplet excitons that are wasted in conventional fluorescence, offering a cost-effective and sustainable alternative to phosphorescence. ossila.com

Rational Design of Donor-Acceptor Architectures: The Role of Carbazole-Triazine Scaffolds in TADF Emitters

The key to achieving efficient TADF is the molecular design of the emitter, which must facilitate a small ΔEST. The most successful strategy for this is the creation of donor-acceptor (D-A) type molecules. In this architecture, an electron-donating moiety (the donor) is covalently linked to an electron-accepting moiety (the acceptor).

Upon excitation, an intramolecular charge transfer (CT) occurs, where the highest occupied molecular orbital (HOMO) is localized on the donor and the lowest unoccupied molecular orbital (LUMO) is localized on the acceptor. nih.gov This spatial separation of the HOMO and LUMO wavefunctions leads to a significant reduction in the exchange energy, which is a major contributor to the singlet-triplet energy gap (ΔEST). A large twist angle between the donor and acceptor units further enhances this separation, minimizing ΔEST and promoting efficient rISC.

Within this design paradigm, carbazole-triazine scaffolds have proven to be particularly effective. st-andrews.ac.uk

Triazine as an Acceptor: The 1,3,5-triazine (B166579) ring is an excellent electron acceptor due to the presence of three electron-withdrawing nitrogen atoms. st-andrews.ac.uk Triazine derivatives are relatively easy to synthesize from inexpensive starting materials and can be functionalized at the 2, 4, and 6 positions, enabling the creation of diverse molecular structures. st-andrews.ac.uk The inherent stability of the aromatic triazine ring also contributes to the operational lifetime of OLED devices. st-andrews.ac.uk

By combining carbazole (B46965) donors with a triazine acceptor, it is possible to create molecules with a well-defined D-A structure, a large dihedral angle to ensure HOMO-LUMO separation, and a consequently small ΔEST, making them ideal candidates for high-performance TADF emitters. st-andrews.ac.uk

Overview of Academic Research on the Chemical Compound 4-DCzTRZ (DCzTRZ) and its Derivatives

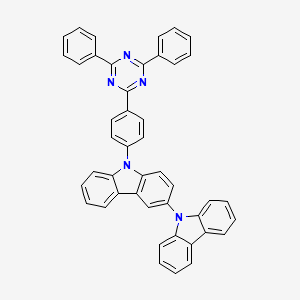

The chemical compound 9,9'-(5-(4,6-diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(9H-carbazole), commonly known as this compound or simply DCzTRZ, is a prominent example of a TADF emitter based on the carbazole-triazine scaffold. In its structure, two electron-donating carbazole units are attached at the meta positions of a phenyl ring, which is linked to an electron-accepting diphenyl-triazine core. st-andrews.ac.uk This design results in a bipolar material capable of efficient thermally activated delayed fluorescence. ossila.com

Research by Lee et al. in 2015 reported on this compound as a stable deep-blue emitter. st-andrews.ac.uk The compound exhibits an emission peak (λPL) at 459 nm and a photoluminescence quantum yield (ΦPL) of 43% in toluene (B28343). st-andrews.ac.uk The energy gap between the singlet and triplet states (ΔEST) for this compound was determined to be 0.25 eV. st-andrews.ac.ukencyclopedia.pub An OLED device fabricated using this compound as the emitter achieved a maximum external quantum efficiency (EQEmax) of 17.8%, with deep-blue Commission Internationale de l'Éclairage (CIE) coordinates of (0.15, 0.15). st-andrews.ac.uk

A notable derivative of this compound is DDCzTRZ, which features four carbazole donor units instead of two. ossila.com This modification enhances the stability of the molecule. While this compound has a reported operational lifetime (LT80) of 5 hours, DDCzTRZ exhibits a significantly longer LT80 of 52 hours. ossila.com The OLED device based on DDCzTRZ showed a slightly improved EQEmax of 19% with CIE coordinates of (0.16, 0.22). encyclopedia.pub The photophysical and device performance data for this compound are summarized in the tables below.

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Emission Peak (λPL) | 459 nm | Toluene | st-andrews.ac.uk |

| Photoluminescence Quantum Yield (ΦPL) | 43% | Toluene | st-andrews.ac.uk |

| Singlet-Triplet Splitting (ΔEST) | 0.25 eV | - | st-andrews.ac.ukencyclopedia.pub |

| HOMO | 5.88 eV | - | ossila.com |

| LUMO | 2.86 eV | - | ossila.com |

| Parameter | Value | Reference |

|---|---|---|

| Maximum External Quantum Efficiency (EQEmax) | 17.8% | st-andrews.ac.uk |

| CIE Coordinates (x, y) | (0.15, 0.15) | st-andrews.ac.uk |

Structure

3D Structure

Properties

Molecular Formula |

C45H29N5 |

|---|---|

Molecular Weight |

639.7 g/mol |

IUPAC Name |

3-carbazol-9-yl-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole |

InChI |

InChI=1S/C45H29N5/c1-3-13-30(14-4-1)43-46-44(31-15-5-2-6-16-31)48-45(47-43)32-23-25-33(26-24-32)49-41-22-12-9-19-37(41)38-29-34(27-28-42(38)49)50-39-20-10-7-17-35(39)36-18-8-11-21-40(36)50/h1-29H |

InChI Key |

JIAKEIXPVGWMHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=CC=CC=C94)C1=CC=CC=C1 |

Origin of Product |

United States |

Electronic Structure and Photophysical Characteristics of 4 Dcztrz Systems

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), are widely employed to predict and analyze the electronic states and related properties of molecules like 4-DCzTRZ. noctiluca.eugoogleapis.comarxiv.orgmolpro.net

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) for Electronic State Prediction

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly in condensed matter physics and computational chemistry. arxiv.orgfrontiersin.org It is used to calculate the ground state electronic structure. TDDFT is an extension of DFT used to study excited states and time-dependent phenomena. arxiv.orgmolpro.net TDDFT is a widely used quantum-chemical method for excited states due to its balance of computational cost and reasonable accuracy. arxiv.org These methods can be applied to calculate excitation energies and analyze electronic transitions. arxiv.orgmolpro.netnih.gov For this compound, DFT and TDDFT calculations are utilized to predict electronic states and understand the nature of electronic transitions. googleapis.com

Calculation of Singlet-Triplet Energy Gaps (ΔEST) and Spin-Orbit Coupling

The singlet-triplet energy gap (ΔEST) is a critical parameter for TADF materials like DCzTRZ, as a small ΔEST facilitates efficient reverse intersystem crossing (RISC) from the triplet excited state (T1) to the singlet excited state (S1), enabling delayed fluorescence. nih.govnih.gov TDDFT can be used to calculate ΔEST values. nih.gov Spin-orbit coupling (SOC) is another important factor influencing the rate of intersystem crossing (ISC) and RISC. researchgate.netfx361.com SOC refers to the interaction between an electron's spin and its orbital motion. aps.orgreddit.comwikipedia.org Calculations of SOC strength are essential for understanding the transition rates between singlet and triplet states. nih.govresearchgate.net Promoting HOMO delocalization can contribute to lowering ΔEST in some molecules. fx361.com

Analysis of Frontier Molecular Orbital (HOMO/LUMO) Distributions and Localization

The distribution and energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic properties and its interactions with light. noctiluca.euutexas.edu The energy difference between the HOMO and LUMO (HOMO-LUMO gap) is often related to the energy of the lowest electronic excitation. utexas.edulibretexts.org For DCzTRZ, the HOMO and LUMO energy levels have been reported as 5.9 eV and 2.9 eV, respectively. noctiluca.eu The spatial distribution and localization of these orbitals provide insights into the nature of electronic transitions upon excitation. libretexts.orgresearchgate.net Analysis of HOMO and LUMO distributions can help understand charge transport and energy transfer processes within the molecule. noctiluca.eu

Here is a table summarizing the reported HOMO and LUMO energy levels for DCzTRZ:

| Property | Value | Unit |

| HOMO Energy | 5.9 | eV |

| LUMO Energy | 2.9 | eV |

Conformational Analysis and Excited State Geometry Optimization

Conformational analysis involves studying the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. pressbooks.pubupenn.edulibretexts.org The conformation of a molecule can significantly influence its electronic and photophysical properties. mit.edunih.gov Excited state geometry optimization involves finding the minimum energy structure of a molecule in an excited electronic state. researchgate.netjoaquinbarroso.comscm.comstackexchange.com This is important because the equilibrium geometry of a molecule in an excited state can differ from its ground state geometry, which affects emission properties and transition energies. joaquinbarroso.com TDDFT can be used to perform geometry optimizations for excited states. researchgate.netscm.comstackexchange.com Studies on DCzTRZ have involved examining its geometry in different states, including at the TADF maximum. mit.edu Conformational changes can impact TADF rates. mit.edu

Experimental Photophysical Characterization

Experimental techniques are used to directly measure the photophysical properties of this compound, complementing the theoretical studies.

UV-Visible Absorption Spectroscopy and Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy is a widely used technique to study the electronic transitions in molecules. noctiluca.euwatson-int.comresearchgate.netubbcluj.romsu.edupressbooks.pub It measures the absorbance of light by a sample as a function of wavelength. ubbcluj.ro Absorption of UV-Vis light can cause electronic transitions from occupied molecular orbitals to unoccupied ones, typically from the HOMO to the LUMO or other higher-energy unoccupied orbitals. libretexts.orglibretexts.orgresearchgate.net These transitions correspond to specific energy differences between electronic states. libretexts.orgtu-bs.denasa.govprinceton.edu For DCzTRZ, the absorption spectrum shows a maximum absorbance at a specific wavelength. noctiluca.eu In toluene (B28343), DCzTRZ exhibits an absorption maximum at λmax = 337 nm. noctiluca.eu This absorption corresponds to electronic transitions within the molecule's structure. noctiluca.euossila.com The characteristics of the UV-Vis absorption spectrum provide information about the energy levels involved in electronic excitations. ubbcluj.romsu.edupressbooks.pub

Here is a table summarizing the UV-Vis absorption maximum for DCzTRZ:

| Property | Value | Unit | Solvent |

| Absorption λmax | 337 | nm | Toluene |

Photoluminescence (PL) Spectroscopy: Emission Wavelength and Solvatochromic Effects

Photoluminescence spectroscopy provides insights into the emission properties of this compound. In toluene solution, DCzTRZ exhibits a photoluminescence maximum at a wavelength of 449 nm, which corresponds to blue emission. The compound is generally associated with blue or sky-blue emission characteristics. While the emission wavelength in a specific solvent like toluene is reported , the sensitivity of charge-transfer (CT) states to the local environment suggests that solvatochromic effects could influence the emission characteristics in different solvents or matrices. However, specific detailed data on the solvatochromic shifts of the emission wavelength for DCzTRZ across a range of solvents was not extensively available in the consulted sources.

Determination of Photoluminescence Quantum Yields (PLQYs) in Solution and Film

The photoluminescence quantum yield (PLQY) is a critical parameter indicating the efficiency of the luminescence process. For DCzTRZ, the PLQY has been reported in both solution and solid film states. In solution, DCzTRZ demonstrates a PLQY of 43%. When in a solid state film, the PLQY of DCzTRZ is also reported as 43%. This value is noted in comparison to related compounds where higher PLQY values in neat films (exceeding 75%) have been achieved through molecular design strategies.

Here is a summary of the reported PLQY values for DCzTRZ:

| State | PLQY | Source |

| Solution | 43% | |

| Film | 43% |

Time-Resolved Transient Photoluminescence: Prompt and Delayed Components

Time-resolved transient photoluminescence measurements are employed to study the excited-state dynamics of TADF materials like this compound, revealing the contributions of prompt and delayed fluorescence. The transient PL decay curves typically show both prompt and delayed components. The prompt fluorescence originates from the radiative decay of singlet excitons formed directly upon excitation. The delayed fluorescence, a hallmark of TADF, arises from the up-conversion of triplet excitons back to the singlet state via reverse intersystem crossing (rISC), followed by singlet emission. The excited-state lifetime, as determined from these transient measurements, is intrinsically linked to the singlet-triplet energy gap (ΔE(S-T)) and the rates of various photophysical processes. While detailed transient PL decay traces specifically for DCzTRZ showing the prompt and delayed components and their respective lifetimes were not fully detailed across the consulted sources, the general principle of prompt and delayed fluorescence is fundamental to its TADF character.

Intramolecular Photophysical Mechanisms in DCzTRZ

The photophysical behavior of DCzTRZ is governed by intramolecular mechanisms that facilitate its TADF properties. As a donor-acceptor (D-A) molecule, DCzTRZ comprises electron-donating carbazole (B46965) units and an electron-accepting triazine unit. This structural design leads to the formation of intramolecular charge transfer (ICT) states upon excitation.

Mechanism of Thermally Activated Delayed Fluorescence (TADF)

DCzTRZ functions as a TADF emitter, a mechanism that allows for highly efficient light emission by harvesting both singlet and triplet excitons. Upon electrical excitation in an OLED device, both singlet (S1) and triplet (T1) excitons are formed. In TADF materials, the energy difference between the lowest singlet excited state (S1) and the lowest triplet excited state (T1), denoted as ΔEST, is small. This small ΔEST allows for the thermal activation of triplet excitons to the singlet state through a process called reverse intersystem crossing (rISC). The up-converted singlet excitons then decay radiatively, emitting delayed fluorescence, in addition to the prompt fluorescence from directly formed singlets. This mechanism effectively converts the otherwise non-emissive triplet excitons into emissive singlet excitons, theoretically enabling an internal quantum efficiency approaching 100%.

Dynamics of Reverse Intersystem Crossing (rISC)

Reverse intersystem crossing (rISC) is the crucial step in the TADF mechanism, enabling the transition from triplet to singlet excited states. The efficiency and rate of the rISC process (kRISC) are highly dependent on the small singlet-triplet energy gap (ΔEST). A smaller ΔEST facilitates more efficient rISC. The rISC process can be influenced by factors such as spin-vibronic coupling and spin-orbit coupling (SOC). Some research suggests that higher triplet states might also play a role in mediating the rISC process. The rate constant for rISC (kRISC) is inversely proportional to ΔEST. For related TADF compounds, kRISC values up to 1 x 10^6 s^-1 have been reported, and for a related compound, kRISC is >1 x 10^6 s^-1. For DCzTRZ in degassed solution, kRISC is estimated to be in the range of 10^4–10^5 s^-1. Conformational changes within the molecule can significantly impact the TADF rate, which is directly related to the efficiency of rISC.

Intramolecular Charge Transfer (ICT) State Formation and Deactivation

The photophysical behavior of DCzTRZ is initiated by the formation of intramolecular charge transfer (ICT) states. As a D-A molecule, excitation leads to a redistribution of electron density, with charge transferring from the carbazole donor units to the triazine acceptor unit. This process forms excited states with significant charge-transfer character (CT states). ICT involves the movement of an electron within the single molecule from the donor to the acceptor upon photoexcitation or electrical excitation. The molecular design of DCzTRZ, with spatially separated donor and acceptor moieties, contributes to the electronic decoupling of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is fundamental to the formation of CT states. These CT states are known to be sensitive to their surrounding environment. The formation of the ICT state can occur following initial excitation to a locally excited (LE) state, from which the molecule undergoes internal conversion to the relaxed LE state, and then proceeds to the ICT state. Deactivation of the ICT state can occur through various pathways, including radiative decay (emission of light, contributing to fluorescence and delayed fluorescence) and non-radiative processes (such as internal conversion or intersystem crossing to triplet states).

Excitonic Behavior and Local Triplet Excited States

Specific details regarding the excitonic behavior and the nature of local triplet excited states in the this compound compound were not comprehensively available in the search results. Excitons, which are bound electron-hole pairs, play a crucial role in the photophysical processes of organic semiconductors. Their behavior, including their formation, migration, and decay, dictates the material's luminescence and energy transfer characteristics. Local triplet excited states are excited states where the electron spins are parallel, typically localized on a specific part of the molecule. The energy level and dynamics of these local triplet states are particularly important in mechanisms like Thermally Activated Delayed Fluorescence (TADF), where energy can be transferred from the triplet state back to a singlet state. While the general concepts of excitonic behavior and local triplet states are well-established in the field, specific research findings detailing these aspects precisely for this compound were not retrieved. Therefore, a detailed analysis of this compound's unique excitonic behavior or the characteristics of its local triplet excited states based on the search results cannot be presented in this section.

Charge Transport Phenomena in 4 Dcztrz Based Materials

Evaluation of Electron and Hole Transport Properties

The ability of a material to efficiently transport both electrons and holes is crucial for its application in many organic electronic devices. DCzTRZ-based materials exhibit interesting charge transport characteristics, often demonstrating bipolar behavior.

Electron Transport Layer (ETL) and Electron Transport Material Functionality

DCzTRZ has been investigated for its potential use as an electron-transport layer (ETL) in organic light-emitting diodes. In this role, it facilitates the efficient injection and transport of negative charges (electrons) from the cathode into the emissive layer of the device. cenmed.com Related compounds, such as SiTrzCz2, are also noted for their involvement in the electron transport pathway, accepting and transporting electrons efficiently due to their molecular structure incorporating electron-rich carbazolyl and electron-deficient triazine units. This electron transport capability is essential for the operation of OLEDs, contributing to the generation of light. DCzTRZ has also been studied for its use as an electron-transport material to aid in the extraction and collection of negative charges generated in the active layer of organic photovoltaic devices. cenmed.com

Hole Transport Characteristics of DCzTRZ Derivatives

While DCzTRZ itself is often discussed in the context of electron transport and bipolar properties, the broader class of carbazole-based compounds are well-known for their hole transport capabilities. Some DCzTRZ derivatives and related carbazole-based materials exhibit unipolar or bipolar charge transport, with reported hole mobilities reaching values that are significant for organic semiconductor applications. researchgate.net Carbazole-based structures are frequently employed as hole transport layers (HTLs) in various organic electronic devices, including perovskite solar cells. arxiv.orguni-stuttgart.demdpi.com The presence of carbazole (B46965) moieties in the DCzTRZ structure contributes to its ability to transport holes, complementing its electron-transporting characteristics.

Bipolar Charge Transport Properties

A key characteristic of DCzTRZ is its bipolar charge transport nature, meaning it can transport both electrons and holes. ossila.com This bipolarity is attributed to its molecular structure, which typically incorporates both electron-donating units (like carbazole) and electron-accepting units (like the triazine core). ossila.comnoctiluca.eu Another derivative, DDCzTRZ, is also explicitly described as a bipolar material. ossila.com Bipolar charge transport is highly desirable for materials used in the emissive layer or as host materials in OLEDs, as it facilitates efficient charge recombination and thus enhances emission efficiency and helps in ensuring low efficiency roll-off at higher current densities. rsc.org For bipolar charge transport properties to be significant, a strong intramolecular charge transfer between the donor and acceptor units is generally required. rsc.org

Mechanisms of Charge Carrier Movement and Efficiency

The efficiency of charge transport in organic semiconductors is governed by the mechanisms through which charge carriers move through the material. In DCzTRZ-based materials, this involves intermolecular charge transfer and hopping, influenced by the molecular arrangement.

Intermolecular Charge Transfer and Hopping Mechanisms

Charge transport in organic molecular solids typically occurs via a hopping mechanism, where charge carriers (electrons or holes) hop between adjacent molecules. arxiv.orgrsc.org The structure of DCzTRZ is designed to allow for effective charge transport through such mechanisms. Intermolecular interactions, such as π–π stacking between the aromatic cores of neighboring molecules, play a significant role in facilitating the hopping of charge carriers. nih.gov The rate and efficiency of charge hopping are strongly dependent on the electronic coupling between molecules and the reorganization energy associated with the charge transfer process. Intramolecular charge transfer between the electron-donating carbazole units and the electron-accepting triazine core within a single DCzTRZ molecule also contributes to its electronic properties and influences the charge transport characteristics in the solid state. rsc.org

Influence of Molecular Packing and Orientation on Charge Transport Dynamics

The arrangement and orientation of molecules in the solid state, referred to as molecular packing, have a profound impact on charge transport dynamics in organic semiconductors. ossila.comresearchgate.netkaust.edu.sanih.govrsc.org Even subtle variations in molecular packing can significantly alter the electronic coupling between molecules, thereby influencing charge carrier mobilities. kaust.edu.sa Optimizing molecular packing through techniques like controlled deposition or annealing can lead to substantial improvements in charge mobility, with values exceeding 10 cm² V⁻¹ s⁻¹ reported for some organic semiconductors. nih.gov

For DCzTRZ and its derivatives, the specific molecular packing and orientation in thin films affect the efficiency of intermolecular charge transfer and hopping. Steric hindrance, potentially introduced by bulky groups, can influence how molecules pack and can help to minimize aggregation, which in turn can impact charge transport and reduce quenching in emissive layers. Furthermore, the molecular arrangement in solid films can also influence extrinsic factors such as the trapping of charge carriers by impurities. nih.gov Designing molecules with specific structural features can lead to molecular arrangements that shield the charge-transporting core from impurities, resulting in more efficient and trap-free transport. nih.gov

Determination and Modulation of Carrier Mobility

The charge transport characteristics of 4-DCzTRZ (9-(4-(5-(4-(diphenylphosphoryl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)-9H-carbazole) have been investigated to understand its behavior in organic electronic devices, particularly as a host material in organic light-emitting diodes (OLEDs). Studies have shown that this compound exhibits ambipolar charge transport, meaning it can effectively transport both holes and electrons. This ambipolar nature is a desirable property for host materials in emissive layers of OLEDs, as it facilitates efficient charge recombination and thus improves device performance.

The carrier mobility in thin films of this compound is typically determined using experimental techniques such as the Time-of-Flight (TOF) method. The TOF technique is a direct method for measuring the drift mobility of charge carriers in a material by observing their transit time across a known distance under an applied electric field.

Research findings indicate that this compound possesses balanced charge transport properties with significant mobility values for both holes and electrons. For instance, studies have reported hole mobility values on the order of 10⁻⁴ cm²/Vs and electron mobility values also in the range of 10⁻⁴ cm²/Vs. Specifically, reported values include a hole mobility (μh) of 2.0 × 10⁻⁴ cm²/Vs and an electron mobility (μe) of 1.8 × 10⁻⁴ cm²/Vs determined by the TOF method. Another source reports similar values, with hole and electron mobilities both around 10⁻⁴ cm²/Vs. The relatively balanced nature of these mobilities contributes to efficient charge injection and transport within the active layer when this compound is used as a host material.

While the intrinsic carrier mobility is primarily determined by the molecular structure and solid-state packing of this compound, modulation of carrier mobility can be indirectly influenced by factors such as film morphology, crystallinity, and the presence of dopants or guest emitters when used in a blend. However, the fundamental determination of the material's inherent charge transport capability is established through measurements like TOF on pristine films. The reported balanced high hole and electron mobilities highlight the potential of this compound as an effective ambipolar charge transport material.

The following table summarizes typical carrier mobility values reported for this compound:

| Carrier Type | Mobility (cm²/Vs) | Determination Method | Source |

| Hole | ~10⁻⁴ | TOF | |

| Electron | ~10⁻⁴ | TOF | |

| Hole | 2.0 × 10⁻⁴ | TOF | |

| Electron | 1.8 × 10⁻⁴ | TOF |

Device Integration and Performance of 4 Dcztrz in Optoelectronic Applications

Film Morphology and Molecular Orientation in Devices

Correlation between Molecular Orientation and Emitting Dipole Orientation

The orientation of the emitting dipoles in the active layer of an organic light-emitting diode (OLED) is a critical factor in determining the device's external quantum efficiency (EQE). In thermally activated delayed fluorescence (TADF) emitters like 4-DCzTRZ, a preferential horizontal orientation of the transition dipole moment with respect to the substrate plane can significantly enhance light outcoupling. This is because vertically oriented dipoles tend to emit light that becomes trapped in the waveguide modes of the device, reducing the amount of light that escapes.

The molecular structure of this compound, featuring two carbazole (B46965) donor moieties and a triazine acceptor, is designed to influence its orientation within a host matrix. The elongated shape of such molecules can promote a more ordered alignment during the vacuum deposition process. Research on analogous compounds with carbazole and triazine units has shown that the number and linkage of the donor groups can have a profound impact on the resulting dipole orientation. For instance, increasing the number of carbazole units, as in the case of the related compound TCzTRZ, has been demonstrated to induce a more horizontal orientation of the transition dipole moment. This is attributed to the anisotropic molecular shape and the potential for specific intermolecular interactions with the host material.

Microstructure and Crystallinity of Active Layers

The performance and stability of OLEDs are intimately linked to the morphology and crystalline nature of the thin films that constitute the device. For the active layer, which consists of the this compound emitter dispersed in a host material, the microstructure governs critical processes such as charge transport, exciton (B1674681) diffusion, and light emission.

Typically, active layers in OLEDs are amorphous to ensure homogeneous film formation and to prevent issues like grain boundaries that can act as traps for charge carriers or quenching sites for excitons. The molecular design of this compound, with its somewhat bulky and non-planar structure, is intended to suppress crystallization and promote the formation of stable amorphous films. A high glass transition temperature (Tg) of 160 °C for this compound further contributes to the morphological stability of the active layer, preventing undesirable changes in the film structure during device operation, which could lead to performance degradation.

While a fully crystalline film is generally avoided for the emissive layer in conventional OLEDs, a certain degree of local order or preferential molecular orientation can be beneficial, as discussed in the context of emitting dipole orientation. Techniques such as X-ray diffraction (XRD) and atomic force microscopy (AFM) are commonly employed to characterize the microstructure and crystallinity of thin films. XRD can reveal the presence of any crystalline domains, while AFM provides information about the surface morphology and roughness of the film.

Degradation Mechanisms and Operational Stability of 4 Dcztrz Devices

Photodegradation and Photo-Induced Stability Issues

Photodegradation refers to the decomposition of a material upon exposure to light. In OLEDs, the emitted light and high-energy excitons can induce chemical changes in the organic layers, including the emitter material like 4-DCzTRZ.

Photo-Induced Decomposition Pathways

Studies involving UV photo-degradation tests on DCzTrz in solutions and films have provided insights into its decomposition pathways nih.govnih.gov. Analysis of the degradation products, often performed using techniques like mass spectrometry, confirms that the molecule undergoes bond cleavage nih.govnih.gov. The high energy associated with blue emission can directly contribute to the decomposition of the organic molecules. This photo-induced decomposition leads to the formation of new, often non-emissive or light-quenching species, which negatively impact device performance and lifetime.

Role of Excited States (Singlet vs. Triplet) in Material Degradation

The degradation of TADF emitters like this compound is closely linked to the behavior of excited states, specifically singlet (S₁) and triplet (T₁) excitons nih.govnih.gov. While the precise contribution of each excited state to degradation has been a subject of debate, research suggests that bond cleavage at the triplet state plays a critical role nih.govnih.gov. Conversely, some studies propose that degradation from the singlet state could also be significant nih.gov.

Various annihilation processes involving excited states and charge carriers can also contribute to degradation. Triplet-polaron annihilation (TPA), where a triplet exciton (B1674681) interacts with a charge carrier (polaron), has been identified as a fundamental mechanism leading to the formation of electron and hole traps in TADF OLEDs. Other processes such as triplet-triplet annihilation (TTA) and singlet-triplet annihilation (STA) are also considered, although TPA appears to be a more dominant degradation pathway in these devices. The energy released during these annihilation events can be sufficient to break chemical bonds within the emitter molecule or surrounding materials.

A quantitative correlation has been observed between the difference in bond dissociation energy (BDE) of fragile bonds in the molecule and the energy of the first triplet state (E_T1), and the logarithm of the degradation rate nih.govnih.gov. This suggests that molecules with a larger energy difference (BDE - E_T1) tend to be more stable.

Thermal Degradation Processes

Elevated temperatures within an operating OLED device can accelerate chemical degradation processes. Heat can be generated through various mechanisms, prominently including Joule heating.

Impact of Joule Heating on Device Longevity

Joule heating, the heat produced by the flow of electric current through a resistive material, is a significant factor in the thermal degradation of OLEDs. Blue OLEDs typically require higher operating voltages and current densities to achieve desired luminance levels compared to green or red devices, leading to more pronounced Joule heating. The increased temperature due to Joule heating can enhance the rates of thermally activated degradation reactions within the organic layers, thereby reducing device longevity.

Morphological Changes and Their Contribution to Degradation

Thermal stress, particularly from Joule heating, can induce morphological changes in the thin organic films that constitute an OLED device. These changes might include crystallization, phase separation, or the formation of pinholes, disrupting the layered structure and affecting charge transport and exciton confinement. Such morphological instability can lead to increased leakage currents, altered recombination zones, and enhanced opportunities for exciton and polaron annihilation, all of which contribute to device degradation. While this compound exhibits relatively high thermal stability with a decomposition temperature of 397 °C and a glass transition temperature of 160 °C, the local temperature increase within an operating device, especially under high current density, can still be sufficient to induce detrimental morphological changes or accelerate chemical reactions.

Intrinsic Chemical Degradation Mechanisms

Beyond photo-induced and thermal effects, the intrinsic chemical stability of the this compound molecule itself under electrical stress is a key factor in device lifetime. This intrinsic stability is related to the strength of the chemical bonds within the molecule and their susceptibility to cleavage in excited or charged states nih.gov.

Degradation can occur through unimolecular and bimolecular processes, leading to molecular dissociation and the formation of defects and radical species. The cleavage of fragile bonds within the this compound structure has been confirmed as a pathway for intrinsic chemical degradation nih.govnih.gov. These degradation products can act as charge traps or quenching centers, reducing the efficiency of radiative recombination and increasing non-radiative pathways, thus contributing to the decline in device performance over time. Understanding the specific bonds most vulnerable to cleavage under operating conditions is crucial for designing more stable emitter molecules.

Operational Lifetime Data for DCzTrz-based Devices

| Emitter | Host | Doping Concentration (wt%) | Initial Luminance (cd/m²) | Operational Lifetime (LT) | Reference |

| DCzTrz | DPEPO | 25 | 500 | 18 h (LT₈₀) | |

| DDCzTrz | DPEPO | - | 500 | 52 h (LT₈₀) |

Note: LT₈₀ indicates the time taken for the luminance to drop to 80% of its initial value. Note: DDCzTrz is a related compound with additional carbazole (B46965) moieties.

Fragile Bond Cleavage in Carbazole-Triazine Structures (C-N, C-C bonds)

Degradation in organic light-emitting diodes is primarily attributed to molecular dissociation and the formation of defects and radical species. These processes can occur through various unimolecular and bimolecular interactions, including direct photolysis, exciton-exciton interaction, and exciton-polaron interaction. nih.govnih.gov In TADF materials, the long lifetime of triplet excitons is recognized as a significant factor contributing to degradation. nih.govnih.govchemwhat.com

Within the carbazole-triazine framework of compounds like this compound, the cleavage of fragile bonds, particularly carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, plays a critical role in device degradation. Studies have demonstrated the breaking of C-N bonds in carbazole-based fluorophores within operational devices. nih.gov While general C-C bond cleavage is a known process in organic chemistry, specific instances related to the degradation of carbazole-triazine structures in OLEDs highlight the vulnerability of certain linkages under operational stress. The energetic conditions within the device, particularly the presence of high-energy excitons, can facilitate these bond scission events, leading to the formation of non-emissive or detrimental species that reduce device performance and lifetime. nih.gov

Quantitative Correlation between Bond Dissociation Energy (BDE) and Triplet State Energy (ET1)

A key factor influencing the intrinsic stability of organic light-emitting materials, including those with carbazole-triazine structures, is the strength of their chemical bonds relative to the energy of excited states. Research has revealed a significant quantitative correlation between the bond dissociation energy (BDE) of fragile bonds and the first triplet state energy (ET1). The difference between these two values, BDE-ET1, has been identified as a critical molecular descriptor for predicting device lifetime. nih.govnih.govnoctiluca.eunih.govuni.lu

Studies on various blue TADF emitters, including those structurally related to this compound, have shown that degradation primarily involves bond cleavage occurring at the triplet excited state. nih.govnih.govnoctiluca.eu The energy required to break a specific bond (BDE) must be considered in relation to the energy possessed by the molecule in its triplet state (ET1). A smaller difference between BDE and ET1 suggests that the triplet exciton possesses sufficient energy to overcome the barrier for bond dissociation, making the molecule more susceptible to degradation. Conversely, a larger BDE-ET1 difference indicates a higher energy barrier for bond cleavage from the triplet state, leading to improved intrinsic stability and longer device lifetime. nih.govnih.gov

This quantitative correlation underscores the importance of considering both the thermodynamic stability of chemical bonds and the photophysical properties related to triplet excitons when designing stable organic semiconductor materials.

Table 1. Illustrative Correlation between BDE-ET1 and Device Lifetime (Based on General Findings for Blue TADF Emitters)

| Material Type (Illustrative) | Fragile Bond | Approximate BDE (eV) | Approximate ET1 (eV) | Approximate BDE-ET1 (eV) | Relative Device Lifetime |

| Blue TADF Emitter A | C-N | ~3.5 | ~2.8 | ~0.7 | Shorter |

| Blue TADF Emitter B | C-N | ~3.8 | ~2.7 | ~1.1 | Longer |

| Blue TADF Emitter C | C-C | ~3.3 | ~2.9 | ~0.4 | Shorter |

Note: The values in this table are illustrative and based on general trends observed in research on blue TADF emitters and the BDE-ET1 correlation. Specific values for this compound would require dedicated computational or experimental studies.

Strategies for Enhancing Device Lifetime and Stability

Enhancing the operational lifetime and stability of devices utilizing this compound requires a multi-faceted approach that addresses both the intrinsic stability of the material and the external factors affecting the device.

Molecular Engineering for Improved Intrinsic Stability

Molecular engineering plays a vital role in improving the intrinsic stability of carbazole-triazine emitters like this compound. Strategies focus on increasing the energy barrier for degradation pathways, particularly bond cleavage from the triplet state. One approach involves carefully controlling the position of the triplet exciton within the molecule. By designing the molecular structure such that the triplet exciton is localized away from fragile bonds, the likelihood of bond dissociation can be reduced, leading to a higher energy barrier for degradation. nih.gov

Another key strategy is to enhance the bond dissociation energy (BDE) of potentially fragile bonds within the molecule. nih.gov This can be achieved through judicious selection and placement of substituents on the carbazole and triazine moieties. For instance, introducing electron-withdrawing groups on certain positions of the carbazole unit can lead to an increase in the BDE of corresponding bonds. nih.gov Furthermore, synergistic intramolecular non-covalent interactions can be leveraged to enhance molecular rigidity and potentially suppress non-radiative decay pathways that contribute to degradation. nih.gov While steric hindrance from substituents can sometimes decrease BDE, careful molecular design can optimize these effects to improve stability. nih.gov

Optimization of Device Fabrication and Encapsulation Techniques

Beyond intrinsic material stability, the way devices are fabricated and protected from the environment significantly impacts their operational lifetime. Organic electronic devices, including those using this compound, are highly sensitive to moisture and oxygen, which can cause rapid degradation.

Optimization of device fabrication processes, such as utilizing low-temperature deposition techniques like vacuum evaporation, can help preserve the structural integrity of the organic layers. However, even with optimized fabrication, effective encapsulation is essential for achieving long-term stability required for commercial applications. Encapsulation techniques create a barrier that prevents the ingress of moisture and oxygen into the device.

Various encapsulation methods have been developed, including the use of single inorganic layers or alternating multilayer structures composed of inorganic and organic materials. These thin-film encapsulation techniques have demonstrated the ability to achieve very low water vapor transmission rates (WVTRs), effectively protecting the sensitive organic layers and significantly extending device lifetime. For example, hybrid encapsulation methods combining different deposition techniques have shown remarkable improvements in the shelf lifetime of organic solar cells. Continuous development in flexible encapsulation techniques is also crucial for the advancement of flexible organic electronic devices.

Table 2. Summary of Stability Enhancement Strategies

| Strategy | Approach | Mechanism | Impact on Stability |

| Molecular Engineering | Control Triplet Exciton Position | Increase energy barrier for bond dissociation from T1 state. nih.gov | Improved intrinsic material stability. |

| Enhance Bond Dissociation Energy (BDE) | Increase energy required for bond cleavage. nih.gov | Improved intrinsic material stability. | |

| Utilize Intramolecular Interactions | Enhance rigidity, suppress non-radiative decay. nih.gov | Improved intrinsic material stability. | |

| Device Fabrication/Encapsulation | Optimized Deposition Techniques | Preserve material integrity. | Reduced initial defects, potentially improved stability. |

| Effective Encapsulation (Thin-Film, Hybrid) | Barrier against moisture and oxygen ingress. | Extended operational and shelf lifetime. |

Structure Property Relationships in 4 Dcztrz and Analogous Materials

Correlation between Molecular Structure and Photophysical Characteristics

A defining feature of TADF emitters is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which enables efficient reverse intersystem crossing (rISC) from the non-emissive triplet state to the emissive singlet state. The magnitude of ΔEST is strongly dependent on the spatial arrangement of the electron-donating and electron-accepting moieties within the molecule.

In donor-acceptor (D-A) type molecules like 4-DCzTRZ, a twisted molecular structure with a large dihedral angle (θDA) between the donor (carbazole) and acceptor (triazine) units is intentionally engineered. researchgate.netnih.gov This orthogonality spatially separates the highest occupied molecular orbital (HOMO), which is typically localized on the donor, from the lowest unoccupied molecular orbital (LUMO), which resides on the acceptor. This separation minimizes the exchange energy, a key contributor to the singlet-triplet splitting, thereby reducing ΔEST. researchgate.net

The emission characteristics of TADF molecules can be precisely controlled by modifying their chemical structure, particularly through the addition or alteration of substituent groups. The number and position of donor units attached to the acceptor core are critical factors.

For instance, comparing this compound with its analogue TCzTRZ, which contains a third carbazole (B46965) donor group, reveals a significant impact on photophysical properties. The additional donor in TCzTRZ has been shown to lower the ΔEST by approximately 0.09 eV compared to this compound. ossila.com This demonstrates that increasing the donor strength or number can effectively reduce the energy gap.

The positioning of the donors is also crucial. In this compound, the two carbazole donors are in a meta position relative to each other and to the triazine acceptor. st-andrews.ac.uk This arrangement results in a blue emission at 459 nm and a photoluminescence quantum yield (PLQY) of 43% in toluene (B28343), with a ΔEST of 0.25 eV. st-andrews.ac.uk Altering the substitution pattern to ortho or para positions can significantly change the degree of conjugation and, consequently, the emission color and efficiency. st-andrews.ac.uk

| Compound | ΔEST (eV) | PLQY (ΦPL, %) | Emission Wavelength (λPL, nm) | Reference |

|---|---|---|---|---|

| This compound | 0.25 | 43 (in toluene) | 459 (in toluene) | st-andrews.ac.uk |

| m-CzTRZ | 0.22 | Not Specified | 459 (in toluene) | st-andrews.ac.uk |

| TCzTRZ | ~0.16 | Not Specified | 477 (in toluene) | ossila.com |

The twisted conformation inherent to molecules like this compound is essential for inducing a strong intramolecular charge transfer (ICT) character in the excited state. researchgate.net Upon photoexcitation, an electron is transferred from the donor (HOMO) to the acceptor (LUMO), creating a state with significant charge separation. The degree of this charge transfer is directly related to the molecular geometry; a more orthogonal arrangement leads to a more pronounced ICT state. researchgate.net

The conformation can change between the ground state (S₀) and the excited state (S₁). For some multi-donor systems, the acceptor unit may become more planar in the excited state to stabilize the transferred charge. nih.gov The rigidity of the molecular structure plays a key role; rigid structures can help maintain the desired conformation and prevent non-radiative decay pathways, potentially leading to longer excited-state lifetimes and higher efficiencies. researchgate.netchemrxiv.org The lifetime of the excited state is a critical parameter, as it must be long enough to allow for efficient rISC to occur. However, excessively long lifetimes can be detrimental to device stability, as the molecule is more susceptible to degradation in its excited state. nih.gov

Interplay of Molecular Structure and Charge Transport Efficiency

For non-doped OLEDs, where the emitter itself forms the emissive layer, the ability of the material to transport charge carriers (electrons and holes) is as important as its emissive properties. The efficiency of charge transport is governed by structural factors at the molecular level and the resulting molecular packing in the solid state.

Carrier mobility in organic thin films is highly sensitive to molecular structure and packing. Key factors include:

Molecular Packing: The way molecules arrange themselves in a thin film dictates the degree of electronic coupling between adjacent molecules. Uniform π-stacking of donor or acceptor moieties can create effective pathways for charge transport. mdpi.com In contrast, alternating lateral shifts in the stacks can reduce transfer integrals and lower mobility. mdpi.com

Reorganization Energy: This is the energy required for a molecule's geometry to relax after it accepts or loses a charge. A lower reorganization energy facilitates faster charge hopping between molecules. Rigid molecular structures, which experience smaller geometric changes upon ionization, generally have lower reorganization energies and can exhibit higher charge mobilities. mdpi.com

Long-Range Order: Materials that form highly crystalline domains with long-range structural order tend to exhibit higher carrier mobilities, as this facilitates delocalized, band-like transport rather than localized hopping. nih.gov

Theoretical studies on various TADF luminophores have shown that charge mobilities can vary significantly, from less than 0.01 to approximately 0.3 cm²/(V·s), depending on these structural factors. mdpi.com

| Structural Factor | Impact on Carrier Mobility | Reference |

|---|---|---|

| Molecular Rigidity | Increased rigidity generally leads to lower reorganization energy, which can enhance mobility. | mdpi.com |

| Molecular Packing Motif | Uniform π-stacking of functional moieties (donors/acceptors) provides better pathways for charge transport compared to shifted or disordered packing. | mdpi.com |

| Crystallinity/Order | Higher long-range order in thin films can facilitate more efficient, band-like charge transport, leading to significantly higher mobility. | nih.gov |

For efficient charge recombination within the emissive layer of an OLED, the material should ideally transport both electrons and holes effectively, a property known as bipolar transport. Achieving balanced transport is a key design challenge. The following principles are crucial:

Inclusion of Both Donor and Acceptor Moieties: The fundamental D-A structure of TADF emitters like this compound is inherently suited for bipolar transport. The electron-donating carbazole units provide pathways for hole transport, while the electron-accepting triazine core facilitates electron transport.

Minimizing Injection Barriers: The HOMO and LUMO energy levels of the material must be well-aligned with those of the adjacent charge transport layers to ensure efficient injection of both holes and electrons into the emissive layer. researchgate.net

Equivalent Energetic Disorder: For hopping transport, the mobility is controlled by the width of the energetic distribution (density of states) for both electrons and holes. Achieving a similar width for both distributions is a prerequisite for balanced bipolar transport. researchgate.net

Control of Molecular Packing: The solid-state packing should provide continuous pathways for both hole and electron transport. Ambipolar charge transport is highly desirable as it enables efficient recombination and can lead to superior device performance. mdpi.com

By carefully tuning the molecular structure to balance these electronic and morphological properties, it is possible to design TADF emitters that not only exhibit high luminescence efficiency but also possess the robust charge transport characteristics necessary for high-performance, non-doped OLEDs. researchgate.net

Compound Names

| Abbreviation | Full Chemical Name |

| This compound | 9,9'-(5-(4,6-diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(9H-carbazole) |

| TCzTRZ | 9,9',9''-(5-(4,6-diphenyl-1,3,5-triazin-2-yl)benzene-1,2,3-triyl)tris(9H-carbazole) |

| m-CzTRZ | 9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole |

| PXZ-PyTRZ | 10-(4-(4-(pyridin-2-yl)-6-phenyl-1,3,5-triazin-2-yl)phenyl)-10H-phenoxazine |

| PXZ-Ph-PyTRZ | 10-(4'-(4-(pyridin-2-yl)-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-yl)-10H-phenoxazine |

| ACRSA | 10-phenyl-10H,10'H-spiro[acridine-9,9'-anthracen]-10'-one |

| CzDBA | 5,10-bis(4-(9H-carbazol-9-yl)-2,6-dimethylphenyl)-5,10-dihydroboranthrene |

| DMAC-DPS | Bis(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)methanone |

Molecular Design Principles for Enhanced Device Performance and Stability

The efficacy of TADF emitters is rooted in their ability to harvest both singlet and triplet excitons, which are generated in a 1:3 ratio under electrical excitation. wikipedia.orgossila.com This process, known as reverse intersystem crossing (RISC), allows triplet excitons, which would otherwise be wasted in conventional fluorescent materials, to be converted into emissive singlet excitons. ossila.com The molecular architecture of this compound, which features two electron-donating carbazole units linked to an electron-accepting triazine core, is specifically designed to facilitate this mechanism. ossila.com

Optimizing ΔEST and rISC for High External Quantum Efficiency

A critical parameter in the design of high-performance TADF materials is the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy gap (ΔEST). ossila.com For efficient RISC to occur at room temperature, ΔEST must be sufficiently small (typically < 0.2 eV) to allow thermal energy to promote the transition from the T₁ to the S₁ state. ossila.com The rate of this transition (krISC) is inversely and exponentially dependent on the ΔEST value.

In molecules like this compound, the donor-acceptor (D-A) structure is engineered to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ossila.com The HOMO is primarily located on the carbazole donor moieties, while the LUMO is centered on the triazine acceptor unit. ossila.com This separation minimizes the exchange energy between the HOMO and LUMO, resulting in a very small ΔEST. This small energy gap facilitates a high krISC, enabling the efficient harvesting of triplet excitons and leading to a significant enhancement in the external quantum efficiency (EQE) of the corresponding OLED device. ossila.com

For the closely related emitter DCzTRz, a small ΔEST of 0.25 eV has been reported, which contributes to a solid-state photoluminescence quantum yield (PLQY) of 43%. encyclopedia.pub Devices using this emitter have achieved a maximum EQE of 18%. encyclopedia.pub The optimization of ΔEST is therefore a primary strategy for achieving high efficiency in TADF OLEDs. By fine-tuning the electronic properties of the donor and acceptor units, the charge-transfer character of the excited states can be controlled to minimize the energy gap and maximize the rate of reverse intersystem crossing. nih.gov

Photophysical and Device Performance Data for DCzTRz

| Parameter | Value | Reference |

|---|---|---|

| ΔEST (eV) | 0.25 | encyclopedia.pub |

| Solid-State PLQY (%) | 43 | encyclopedia.pub |

| Maximum EQE (%) | 18 | encyclopedia.pub |

| HOMO (eV) | 5.88 | ossila.com |

| LUMO (eV) | 2.86 | ossila.com |

Modulating Bond Dissociation Energies for Improved Operational Longevity

Beyond initial efficiency, the operational stability and lifetime of an OLED are paramount for practical applications. A key factor influencing the longevity of TADF emitters is their chemical stability in the excited state. Degradation of TADF materials often occurs from the long-lived triplet excited state (T₁). bohrium.com Therefore, a crucial aspect of molecular design is to enhance the molecule's intrinsic robustness by strengthening its weakest chemical bonds.

The bond dissociation energy (BDE) is a measure of the strength of a chemical bond. Recent studies have identified a strong correlation between the BDE of the weakest bonds in a TADF molecule and the operational lifetime of the device. bohrium.comresearchgate.net Specifically, the difference between the BDE and the energy of the triplet state (BDE - ET1) has emerged as a key descriptor for predicting molecular stability. bohrium.com A larger value for BDE - ET1 indicates a higher energy barrier to bond cleavage from the triplet state, thus reducing the rate of degradation. bohrium.com

For blue TADF emitters, which operate at higher energies, this consideration is particularly critical. The degradation process often involves bond cleavage at the T₁ state, leading to the formation of non-emissive species or "quenchers" that degrade device performance. bohrium.com By designing molecules with high BDEs, particularly at sites susceptible to cleavage, the chemical degradation process can be significantly suppressed. This involves selecting robust chemical moieties and ensuring strong covalent linkages between the donor and acceptor components of the TADF molecule. This strategy provides a direct pathway to developing highly efficient and exceptionally stable blue TADF OLEDs, addressing one of the major challenges in the field.

Tailoring Molecular Orientation and Film Morphology for Enhanced Device Performance

For D-A type molecules like this compound, the orientation of the molecules relative to the substrate can significantly affect charge transport. A preferred horizontal orientation of the main molecular axis can enhance intermolecular electronic coupling and facilitate charge transport within the emitting layer. Furthermore, the morphology of the film—whether amorphous or crystalline, and the degree of molecular packing—plays a vital role. nih.gov

Future Research Directions and Outlook for 4 Dcztrz in Optoelectronics

Development of Novel Molecular Designs for Next-Generation Blue TADF Emitters

Future research on 4-DCzTRZ will involve the development of novel molecular designs aimed at improving its properties as a blue TADF emitter. This includes tailoring the donor and acceptor units and their linkage to fine-tune the electronic and photophysical characteristics. Strategies involve controlling dihedral angles between donor and acceptor moieties, which influences the singlet-triplet energy gap (ΔEST) and reverse intersystem crossing (RISC) rates crucial for efficient TADF. noctiluca.euresearchgate.net Incorporating specific functional groups can also impact the molecule's twisting and thus its TADF efficiency and color purity. chemistryviews.org The oligomer approach, where multiple donor-acceptor units are linked, is another avenue being explored to enhance TADF efficiency and control emission properties. acs.org For this compound, this could involve modifying the carbazole (B46965) or triazine units, or the linker between them, to optimize intramolecular charge transfer (ICT) states and minimize non-radiative decay pathways. researchgate.netdrpress.orgacs.org The goal is to achieve emitters with high photoluminescence quantum yield (PLQY), narrow emission spectra for improved color purity, and faster RISC rates to reduce exciton (B1674681) lifetimes. noctiluca.euresearchgate.netcas.cn

Advanced Spectroscopic and Microscopic Characterization for In-Situ Studies of Operating Devices

Advanced characterization techniques are essential for understanding the behavior of this compound in operating OLED devices and guiding future material design. Spectroscopic methods such as photoluminescence (PL) and electroluminescence (EL) spectroscopy, including time-resolved measurements (TRPL and TREL), provide insights into exciton dynamics, energy transfer processes, and emission characteristics. azom.com Confocal microscopy can be used in conjunction with PL and EL to spatially resolve optoelectronic properties within the device structure, offering detailed information about the composition and quality of the emissive layer containing this compound. azom.com Techniques like spectroscopic ellipsometry are valuable for characterizing the optical and structural properties of the thin films in OLED stacks, including the emissive layer doped with this compound. horiba.comhoriba.com In-situ studies using these advanced methods can help identify degradation mechanisms under operational conditions, providing crucial feedback for improving material stability and device architecture.

Exploration of New Device Architectures and Applications Beyond Traditional OLEDs

Research will explore the integration of this compound into novel device architectures beyond the traditional multilayered OLED structure to enhance performance and enable new applications. This includes investigating top-emission, bottom-emission, stacked, and inverted OLED configurations, each offering potential advantages in terms of efficiency, resolution, or transparency. wikipedia.org The use of this compound in hyperfluorescence OLEDs, where it could act as a sensitizer (B1316253) or a terminal emitter in conjunction with a fluorescent material, is a promising direction to achieve both high efficiency and narrow emission spectra. noctiluca.eucas.cnscispace.combohrium.comresearchgate.net Beyond displays and general lighting, future research may explore the use of blue TADF emitters like this compound in emerging optoelectronic applications such as flexible displays, wearable electronics, and even in biological imaging or sensing, leveraging their unique photophysical properties. bohrium.comindustryarc.comtransparencymarketresearch.com

Addressing Remaining Challenges in Device Stability and Efficiency Under High Luminance

Despite progress, challenges remain in achieving high efficiency and long operational lifetime for blue TADF OLEDs, particularly under high luminance conditions required for displays and lighting. chinesechemsoc.orgdrpress.orgcas.cnscispace.comnih.gov Future research on this compound will focus on addressing issues like efficiency roll-off at high current densities and improving device stability against various degradation mechanisms, including exciton-polaron annihilation and the formation of detrimental species. chinesechemsoc.orgcas.cnresearchgate.net Strategies involve optimizing the host material to ensure efficient energy transfer and charge balance, controlling the orientation of emitter molecules within the film, and designing new molecular structures with improved intrinsic stability and shorter exciton lifetimes. researchgate.netcas.cnuni-bayreuth.deresearchgate.netfrontiersin.org Encapsulation techniques and device engineering approaches will also be crucial to protect the sensitive organic layers, including the one containing this compound, from environmental factors like moisture and oxygen. drpress.org

Implementation of Machine Learning and Predictive Modeling for Accelerated Material Discovery and Optimization

The complexity of designing and optimizing blue TADF emitters like this compound necessitates the implementation of advanced computational approaches. Machine learning (ML) and predictive modeling are emerging as powerful tools to accelerate the discovery and optimization of new materials. oaepublish.comcecam.orgnih.govresearchgate.netarxiv.org Future research will leverage ML algorithms to predict the optoelectronic properties, stability, and synthesizability of novel this compound derivatives based on their molecular structures. oaepublish.comcecam.orgresearchgate.net By analyzing large datasets of existing TADF emitters and their performance, ML models can identify promising molecular design principles and guide the synthesis of next-generation blue emitters more efficiently than traditional trial-and-error methods. cecam.orgresearchgate.net Predictive modeling can also be used to simulate device performance with different material combinations and architectures, further accelerating the development cycle for high-performance blue OLEDs based on this compound.

Q & A

Q. What are the key spectroscopic techniques for characterizing 4-DCzTRZ, and how do researchers ensure data accuracy?

Researchers primarily use nuclear magnetic resonance (NMR), mass spectrometry (MS), and UV-Vis spectroscopy to confirm the structure and purity of this compound. For data accuracy, calibration with reference standards, triplicate measurements, and cross-validation with computational models (e.g., DFT calculations) are essential. Statistical tools like standard deviation and confidence intervals should be applied to quantify uncertainty .

Q. What synthetic pathways are commonly employed for this compound, and what purity considerations are critical?

Common methods include Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Purity is ensured via column chromatography, recrystallization, and HPLC analysis. Researchers must document reaction conditions (e.g., temperature, catalyst loading) and characterize intermediates rigorously to avoid side products. Reproducibility requires detailed procedural logs and adherence to established protocols .

Q. How should researchers design experiments to assess the solubility of this compound across different solvents?

Use a systematic approach: (1) Select solvents spanning a range of polarities (e.g., hexane, DMSO); (2) Measure solubility via gravimetric or spectrophotometric methods at controlled temperatures; (3) Validate results using Hansen solubility parameters. Document environmental factors (e.g., humidity) that may influence outcomes .

Advanced Research Questions

Q. How can conflicting data in the thermal stability analysis of this compound be systematically resolved?

Contradictions may arise from differing measurement techniques (e.g., TGA vs. DSC). To resolve: (1) Replicate experiments under identical conditions; (2) Apply error analysis (e.g., Monte Carlo simulations) to identify outlier datasets; (3) Cross-reference with high-resolution structural data (e.g., XRD) to correlate stability with molecular packing .

Q. What strategies optimize the photophysical properties of this compound for specific applications (e.g., OLEDs)?

Employ a design-of-experiments (DOE) approach: (1) Varyl substituents to modulate HOMO/LUMO levels; (2) Use time-resolved fluorescence to assess exciton lifetime; (3) Validate with device testing (e.g., external quantum efficiency). Computational tools like TD-DFT can predict trends, but empirical validation is critical .

Q. What computational methods validate the electronic structure predictions of this compound against experimental data?

Compare DFT-derived properties (e.g., bandgap, dipole moment) with experimental UV-Vis and cyclic voltammetry results. Address discrepancies by refining basis sets or incorporating solvent effects in simulations. Use multi-reference methods (e.g., CASSCF) for excited-state accuracy .

Q. How do researchers address batch-to-batch variability in the optical properties of this compound?

Implement statistical process control (SPC): (1) Track synthesis parameters (e.g., reaction time, purity) across batches; (2) Use ANOVA to identify significant variables; (3) Apply machine learning to predict optimal conditions. Root-cause analysis (e.g., Ishikawa diagrams) can isolate contamination sources .

Methodological Guidelines

- Data Integrity : Ensure raw data (e.g., NMR spectra, chromatograms) are archived with metadata (instrument settings, date/time). Use open-source tools like Jupyter notebooks for transparent analysis .

- Literature Synthesis : Cross-check findings against peer-reviewed studies, prioritizing high-impact journals. Use citation management tools (e.g., Zotero) to track sources and avoid redundancy .

- Ethical Reporting : Disclose limitations (e.g., sample size, instrument resolution) and avoid overgeneralizing results. Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.